4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-5-17-13(15-16-14(17)19)9-18-12-7-10(2)6-11(3)8-12/h4,6-8H,1,5,9H2,2-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZKYSQSJFABLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NNC(=S)N2CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397581 | |
| Record name | 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-38-9 | |
| Record name | 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol follows methodologies established for 1,2,4-triazole-5-thione derivatives. These methods typically involve two-step cyclization reactions starting from hydrazides and isothiocyanates. Key steps include:
Stepwise Synthesis and Reaction Conditions
Thiosemicarbazide Formation
The hydrazide reacts with allyl isothiocyanate in ethanol to form the thiosemicarbazide intermediate. This step is critical for introducing the allyl group at position 4 of the triazole ring.
Reaction Mechanism :
- Nucleophilic attack : The hydrazide’s amino group attacks the electrophilic carbon of allyl isothiocyanate.
- Formation : A thiosemicarbazide intermediate is generated, with the [(3,5-dimethylphenoxy)methyl] group attached to the hydrazide moiety.
Table 2: Thiosemicarbazide Synthesis Parameters
| Parameter | Value/Description |
|---|---|
| Solvent | Ethanol |
| Temperature | Room temperature or reflux |
| Reaction Time | 4–6 hours (based on analogous reactions) |
| Yield | ~50–70%* |
| Purification | Filtration, drying |
Cyclization to Triazole-5-Thione
The thiosemicarbazide is cyclized under basic conditions to form the 1,2,4-triazole-5-thione core.
Key Conditions :
Reaction Mechanism :
- Deprotonation : The thiosemicarbazide is deprotonated by NaOH.
- Intramolecular cyclization : Nucleophilic attack by the nitrogen atom on the carbon adjacent to the sulfur, forming the triazole ring.
- Neutralization : Acidification with HCl to precipitate the final product.
Table 3: Cyclization Parameters
| Parameter | Value/Description |
|---|---|
| Base | 4N NaOH |
| Solvent | Ethanol/water (1:1) |
| Temperature | Reflux (~100°C) |
| Time | 2–4 hours |
| Yield | ~60–80%* |
| Purity | >95% (HPLC) |
Alternative Methods and Challenges
While the two-step cyclization method is predominant, other approaches include:
One-Pot Synthesis
A streamlined one-pot method reported in combines hydrazide formation and cyclization in ethanol/NaOH, reducing solvent usage and reaction time. This method may improve yields for sterically hindered substituents like the 3,5-dimethylphenoxy group.
Substituent Effects
Characterization and Quality Control
Spectroscopic Data
Key spectral markers for the compound include:
- IR :
- $$ \nu{C=S} $$: ~1180–1200 cm$$^{-1}$$ (stretching).
- $$ \nu{N-H} $$: ~3300–3500 cm$$^{-1}$$ (hydrazide and triazole NH).
- $$^{1}$$H NMR :
Table 4: Representative Spectral Data
| Technique | Observed Peaks/Shifts |
|---|---|
| IR | 1185 cm$$^{-1}$$ (C=S), 3350 cm$$^{-1}$$ (NH) |
| $$ ^1$$H NMR | $$ \delta $$ 4.8–5.1 (allyl CH$$_2$$), $$ \delta $$ 6.9–7.3 (aromatic H) |
Comparative Analysis of Methods
Table 6: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Two-step cyclization | High purity, scalable | Multi-step, solvent-intensive |
| One-pot synthesis | Reduced time, lower waste | Limited for complex substituents |
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of coordination polymers and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical properties. These complexes can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Analogous 1,2,4-Triazole-3-Thiol Derivatives
Structural and Functional Group Variations
Key structural differences among analogs lie in the substituents at the N4 and C5 positions, which influence electronic, steric, and solubility properties.
Antioxidant Activity :
- Electron-donating groups (e.g., -NH₂, -OCH₃) enhance radical scavenging. For example, AT (4-amino-5-phenyl derivative) showed superior DPPH• scavenging due to its -NH₂ group .
- The target compound’s (3,5-dimethylphenoxy)methyl group, with electron-donating methyl substituents, may confer moderate antioxidant activity, though likely lower than amino-substituted analogs.
Antimicrobial Activity :
- Halogenated derivatives (e.g., 4-chlorophenyl in Yucasin) and heterocyclic hybrids (e.g., pyrrole-containing compounds) exhibit enhanced antibacterial effects .
Enzyme Inhibition :
- Yucasin’s 4-chlorophenyl group enables specific inhibition of YUCCA flavin monooxygenases in plants .
- The target compound’s lack of a halogen or polar group may limit enzyme-targeted applications compared to these analogs.
Physicochemical Properties
- Solubility: Allyl and phenoxy groups in the target compound may reduce water solubility compared to amino- or hydroxy-substituted triazoles.
- Stability : The thiol group’s susceptibility to oxidation necessitates stabilized storage conditions (e.g., low temperature, inert atmosphere) .
Biological Activity
4-Allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative known for its diverse biological activities. This compound belongs to a class of chemicals that have shown promising results in various pharmacological applications, including antibacterial, antifungal, antioxidant, and anticancer activities. The unique structure of this compound allows it to interact with biological targets effectively, which is a focal point of current research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₇N₃OS. It features a triazole ring that contributes to its biological activity. The compound's structural characteristics are critical for its interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃OS |
| CAS Number | 667413-38-9 |
| Molecular Weight | 273.37 g/mol |
| Physical Form | Solid |
| Purity | 95% |
Antibacterial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. In particular, compounds similar to this compound have been tested against various strains of bacteria.
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial enzyme targets through molecular docking studies. For instance, compounds with similar structures showed high binding affinities to bacterial enzymes, indicating robust interactions that disrupt bacterial metabolism .
- Case Study : A study evaluating the antibacterial efficacy of various triazole derivatives found that several compounds demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.5 μg/mL against Escherichia coli and Staphylococcus aureus, suggesting strong potential for therapeutic use .
Antioxidant Activity
The antioxidant properties of this compound have also been explored extensively.
- Assays Conducted : DPPH and ABTS radical scavenging assays were employed to evaluate the antioxidant capacity of this compound. Results indicated that it effectively scavenges free radicals, showcasing an IC50 value comparable to known antioxidants like ascorbic acid .
- Research Findings : In comparative studies, triazole derivatives exhibited varying degrees of antioxidant activity, with some compounds achieving IC50 values below 100 μM in DPPH assays .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activities of triazole derivatives:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol to improve yield and purity?
- Methodological Answer :
- Use reflux conditions in polar aprotic solvents (e.g., DMSO) for 18–24 hours to facilitate cyclization .
- Employ ice-water quenching to precipitate the product, followed by recrystallization using ethanol-water mixtures (1:1 v/v) to enhance purity .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometric ratios of precursors (e.g., hydrazide derivatives and aldehydes) to minimize by-products .
- Typical Yield : 65–75% with melting points ranging 140–145°C .
Q. What analytical techniques are critical for characterizing this triazole-thiol derivative?
- Methodological Answer :
- Elemental Analysis : Confirm molecular formula (e.g., C14H16N3OS2) with ≤0.4% deviation .
- ¹H-NMR : Identify key protons (e.g., allyl group δ 5.1–5.8 ppm, aromatic protons δ 6.8–7.2 ppm) in DMSO-d6 .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 307.1) and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound as a targeted protein degrader (e.g., EGFR inhibition)?
- Methodological Answer :
- Use PDB ID 5WWP (helicase protein) or EGFR structures (PDB ID 1M17) for docking simulations .
- Generate 30 ligand conformations via AutoDock Vina, prioritizing low binding energy (ΔG ≤ −8.0 kcal/mol) and hydrogen bonding with active-site residues (e.g., Lys745, Thr790) .
- Validate docking results with MD simulations (GROMACS) to assess stability over 100 ns .
- Key Finding : Structural analogs show >50% EGFR degradation at 10 µM in H1975 cells .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
- Methodological Answer :
- Perform structure-activity relationship (SAR) studies : Modify the allyl or 3,5-dimethylphenoxy groups to isolate target-specific effects .
- Use DPPH radical scavenging assays (IC50 ≤ 25 µM) to evaluate antioxidant activity, which may confound cytotoxicity results .
- Conduct ADME/Tox profiling (e.g., SwissADME) to differentiate membrane permeability (LogP ~3.2) from off-target interactions .
Q. How can synthetic by-products or low yields be systematically addressed?
- Methodological Answer :
- HPLC-PDA Analysis : Detect impurities (e.g., unreacted hydrazides) using C18 columns (acetonitrile/water gradient) .
- Mechanistic Studies : Probe reaction intermediates via <sup>13</sup>C-NMR to identify bottlenecks in cyclization or alkylation steps .
- Alternative Catalysts : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
